antigen Sm23, Schistosoma

Schistosomiasis immunology Vaccine antigen selection Serodiagnosis

Antigen Sm23, CAS 128634-83-3, is a 23-kDa integral membrane protein of the human blood fluke Schistosoma mansoni. It belongs to the tetraspanin (transmembrane superfamily and closely resembles the human melanoma antigen ME491.

Molecular Formula C8H19ClN2O2
Molecular Weight 0
CAS No. 128634-83-3
Cat. No. B1179150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameantigen Sm23, Schistosoma
CAS128634-83-3
Synonymsantigen Sm23, Schistosoma
Molecular FormulaC8H19ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antigen Sm23 (Schistosoma, CAS 128634-83-3): A 23-kDa Schistosoma mansoni Tetraspanin Membrane Protein for Vaccine and Diagnostic Procurement


Antigen Sm23, CAS 128634-83-3, is a 23-kDa integral membrane protein of the human blood fluke Schistosoma mansoni. It belongs to the tetraspanin (transmembrane 4) superfamily and closely resembles the human melanoma antigen ME491 [1]. Sm23 is expressed on the tegumental surface of larval and adult worms and contains two predicted extracellular hydrophilic domains that harbor dominant B-cell epitopes [2]. First characterized in 1991, Sm23 has since been evaluated as a candidate vaccine antigen in multiple preclinical studies, where DNA-based immunization confers partial protection against cercarial challenge in mice.

Why Sm23 Cannot Be Interchanged with Sj23 or Other Schistosome Tegumental Proteins in Research and Development


Despite 84% amino acid identity with its S. japonicum ortholog Sj23, Sm23 exhibits a striking lack of serological cross-reactivity, indicating that the limited B-cell epitopes are species-specific [1]. Furthermore, antibody recognition of Sm23 differs profoundly from that of the co-expressed tetraspanin SmTsp2 across host species: mouse infection sera recognize Sm23 more than 10-fold more intensely than SmTsp2, while human sera show the inverse preference [2]. Sm23 also fails to elicit a detectable antibody response in chronically infected mice, unlike the highly immunogenic Sj23 [1]. These multidimensional immunological divergences mean that substituting Sm23 with Sj23, SmTsp2, or other tegumental antigens will yield fundamentally different results in vaccine efficacy, diagnostic sensitivity, or antibody-based detection assays.

Quantitative Differentiation Evidence: Antigen Sm23 (CAS 128634-83-3) Versus Closest Analogs and Alternatives


Species-Divergent Antibody Recognition Intensity: Sm23 vs. SmTsp2 in Natural Infection Sera

In non-reducing western blots using recombinant insect cell membrane extracts, pooled mouse infection sera recognized Sm23 with greater than 10-fold higher intensity than SmTsp2, whereas pooled human infection sera recognized SmTsp2 with greater than 10-fold higher intensity than Sm23 [1].

Schistosomiasis immunology Vaccine antigen selection Serodiagnosis

DNA Vaccine Delivery Method Drives Protection: Microseeding (31–34% Worm Reduction) vs. Gene Gun (18%)

Immunization of BALB/c mice with the Sm23-pcDNA construct via microseeding yielded 31–34% reduction in worm burden following S. mansoni cercarial challenge, while gene gun delivery of the same construct produced only 18% protection [1].

DNA vaccine delivery Schistosomiasis vaccine development Intradermal immunization

DNA Prime-Boost Elicits Significant Protection (36–44% Worm Reduction); Recombinant Sm23 Protein in Alum Fails

Mice primed and boosted with the Sm23-pcDNA construct achieved a statistically significant 36–44% reduction in worm burden. In contrast, substituting the boost with recombinant Sm23 protein (rSm23) formulated in aluminium hydroxide (alum) abolished protection, yielding no significant worm reduction; priming and boosting entirely with rSm23 in alum also failed to induce protection [1].

Vaccine formulation Prime-boost strategy Adjuvant selection

Sm23 Is Not Immunogenic in Chronic Murine Infection, Unlike the Highly Immunogenic Sj23 Ortholog

Serological analysis of S. mansoni chronically infected mice revealed that Sm23 fails to elicit a detectable antibody response, whereas the S. japonicum ortholog Sj23 is highly immunogenic under identical conditions [1]. This differential immunogenicity occurs despite 84% amino acid sequence identity between the two proteins [2].

Natural infection immunology Antigen selection Diagnostic antigen evaluation

84% Sequence Identity with Sj23 Yet No Serological Cross-Reactivity: Implications for Species-Specific Applications

Sm23 and its S. japonicum ortholog Sj23 share 84% amino acid sequence identity; however, antiserum raised against the recombinant extracellular hydrophilic domain of Sm23 (Sm23HD-pGEX) does not cross-react with Sj23, and antibodies to Sj23 do not recognize Sm23 [1]. The domain structures of both proteins are strikingly similar to human ME491, CD37, CD53, and TAPA-1, yet the B-cell epitopes remain species-specific [1][2].

Antigen design Species-specific vaccine development Cross-protection assessment

Evidence-Based Application Scenarios for Antigen Sm23 (CAS 128634-83-3) in Vaccine and Diagnostic Procurement


S. mansoni DNA Vaccine Development Using Microseeding Delivery

For research groups developing a DNA vaccine against Schistosoma mansoni, Sm23-pcDNA delivered by intradermal microseeding is the evidence-supported approach. Microseeding yielded 31–34% worm reduction compared to only 18% with gene gun delivery [1], and the DNA prime-boost regimen provided 36–44% protection while recombinant protein in alum gave none [2]. Procurement should prioritize plasmid DNA constructs over recombinant Sm23 protein when protection is the endpoint.

Mouse Model Immunogenicity Studies Requiring a Dominant Tegumental Antigen

In mouse models of S. mansoni infection, Sm23 is the immunodominant tegumental antigen recognized by infection sera, with antibody recognition intensity exceeding SmTsp2 by more than 10-fold [3]. Researchers studying antibody-mediated protection or B-cell epitope responses in mice should select Sm23 over SmTsp2 to maximize signal strength and relevance to natural murine immunity.

Species-Specific Serodiagnosis Differentiating S. mansoni from S. japonicum Infection

The absence of serological cross-reactivity between Sm23 and Sj23, despite 84% sequence identity [4][5], makes Sm23 a candidate for developing serological assays that specifically detect S. mansoni infection without cross-reacting with S. japonicum. This species-level specificity is critical for surveillance programs in regions where both parasites co-circulate.

Th1-Biased Vaccine Regimen Design Avoiding Th2-Skewing Adjuvants

Protective immunity induced by Sm23 is associated with a Th1-type immune response (low IgG1:IgG2a ratio), and the use of Th2-driving adjuvants such as alum with recombinant Sm23 protein completely abrogates protection [2]. Investigators formulating Sm23-based vaccines must avoid alum-adjuvanted recombinant protein and instead select DNA constructs or Th1-biased adjuvants to maintain efficacy.

Quote Request

Request a Quote for antigen Sm23, Schistosoma

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.